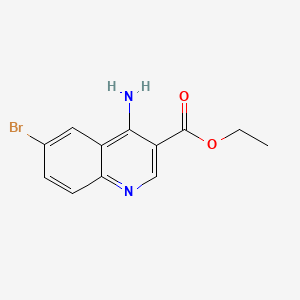

Ethyl 4-amino-6-bromoquinoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

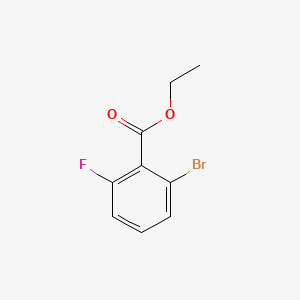

Ethyl 4-amino-6-bromoquinoline-3-carboxylate, also known as ethyl 6-bromo-4-aminoquinoline-3-carboxylate, is a chemical compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Ethyl 4-amino-6-bromoquinoline-3-carboxylate serves as a valuable scaffold in medicinal chemistry. Researchers explore its potential as a precursor for synthesizing novel drugs. By functionalizing the amino and carboxylate groups, scientists can create derivatives with enhanced bioactivity. For instance, modifications at the 4-position may lead to potent antimalarial or antibacterial agents .

Quinolone Synthesis

Quinolones are essential heterocyclic compounds with diverse biological activities. Ethyl 4-amino-6-bromoquinoline-3-carboxylate can be a starting point for synthesizing quinolone derivatives. Researchers have successfully transformed it into various quinolone scaffolds through cyclization reactions. These derivatives may exhibit antimicrobial, antiviral, or anticancer properties .

Photoredox Catalysis

The bromine atom in this compound makes it amenable to photoredox reactions. Researchers have utilized visible-light-induced radical bromination to selectively functionalize the bromomethyl group. This method allows for efficient and mild synthesis of diverse products. Ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate has been employed as a substrate in such reactions .

Agrochemicals and Plant Growth Regulators

Quinoline derivatives play a role in plant biology. For instance, indole-3-acetic acid (IAA), a plant hormone, is produced from tryptophan degradation. By modifying the quinoline core, researchers may discover new plant growth regulators or herbicides. Ethyl 4-amino-6-bromoquinoline-3-carboxylate could serve as a precursor for designing IAA analogs .

properties

IUPAC Name |

ethyl 4-amino-6-bromoquinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O2/c1-2-17-12(16)9-6-15-10-4-3-7(13)5-8(10)11(9)14/h3-6H,2H2,1H3,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNGPBELPQWPPTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673693 |

Source

|

| Record name | Ethyl 4-amino-6-bromoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1215605-17-6 |

Source

|

| Record name | Ethyl 4-amino-6-bromoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B573044.png)

![6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B573055.png)